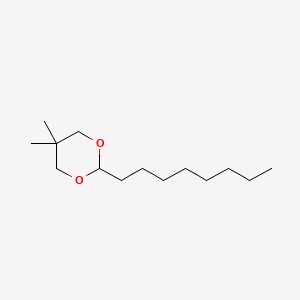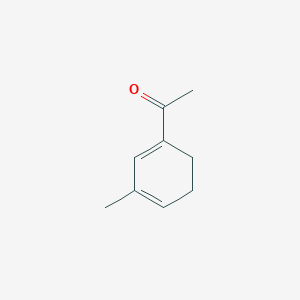
Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- is an organic compound with the molecular formula C9H12O It is a derivative of ethanone, featuring a cyclohexadienyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the cyclohexadienyl ring. One common method involves the Friedel-Crafts acylation of 3-methylcyclohexadiene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the cyclohexadienyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)
- Ethanone, 1-(1-cyclohexen-1-yl)
Uniqueness
Ethanone, 1-(3-methyl-1,3-cyclohexadien-1-yl)- is unique due to the presence of the methyl group on the cyclohexadienyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(3-methylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h4,6H,3,5H2,1-2H3 |
InChI Key |
SBDGYKRGKKQWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


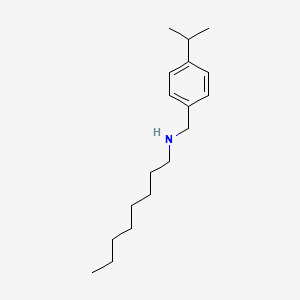
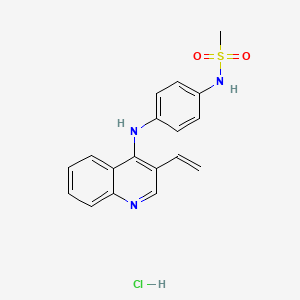

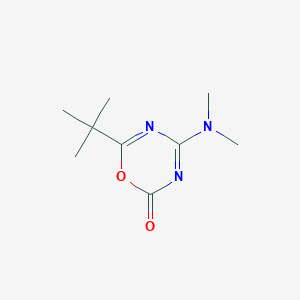
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

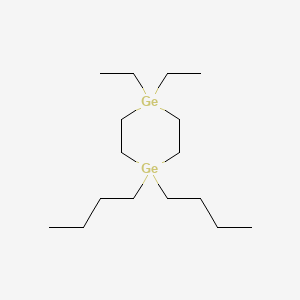

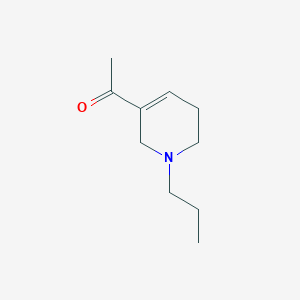
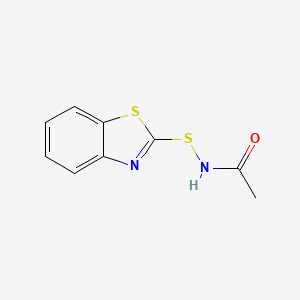
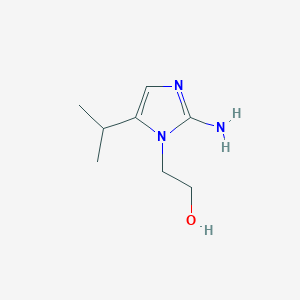
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
